COX-2 Inhibition: ethyl 1-oxaspiro[2.3]hexane-2-carboxylate vs. Standard NSAIDs and Spiro-oxaspiro Indiculides as Class-Level Context
Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate inhibits human recombinant COX-2 with an IC50 of 450 nM in a peroxidase activity assay using arachidonic acid as substrate [1]. By class-level inference, structurally related oxaspiro compounds such as indiculide A show COX-2 IC50 of 3.02 µM and COX-1/COX-2 selectivity index of 1.11, which compares favorably to the NSAID diclofenac (selectivity index 0.96) [2]. While direct head-to-head data against the methyl ester analogue for COX-2 are not publicly available, the ethyl ester's distinct lipophilicity and metabolic stability profile differentiate it within the spiro-epoxide class.
| Evidence Dimension | COX-2 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 450 nM (human recombinant COX-2, peroxidase assay) |
| Comparator Or Baseline | Indiculide A IC50 = 3.02 µM (class-level oxaspiro reference); Diclofenac selectivity index 0.96 |
| Quantified Difference | Target compound is ~6.7-fold more potent than indiculide A at COX-2; Selectivity index not determined for target compound |
| Conditions | Human recombinant COX-2 peroxidase activity assay, arachidonic acid substrate, 60 min preincubation (BindingDB assay 3) |
Why This Matters
The sub-micromolar COX-2 IC50 of the target compound positions it as a viable anti-inflammatory lead scaffold with potency superior to a known oxaspiro natural product class, making it a procurement priority for inflammation research programs screening spirocyclic COX-2 inhibitors.
- [1] BindingDB BDBM50566913 / CHEMBL4857474. IC50 450 nM; human recombinant COX-2 peroxidase assay. https://bindingdb.org View Source
- [2] Paulose SK, Chakraborty K. Oxaspiro Indiculides from Cistopus indicus as Dual Inhibitors of Inducible Cyclooxygenase and Lipoxygenase. Chemistry & Biodiversity 2022, 19(7). Indicullide A COX-2 IC50 3.02 µM; selectivity index 1.11 vs diclofenac 0.96. View Source
